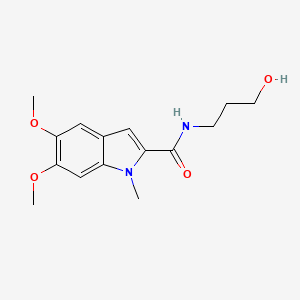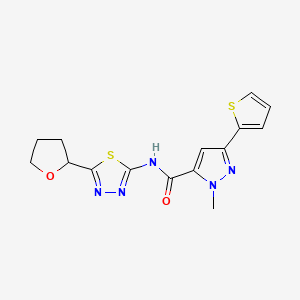
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an indole core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The 5,6-dimethoxy groups can be introduced via electrophilic aromatic substitution using methoxy-substituted aniline derivatives.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Hydroxypropyl Substitution: The final step involves the substitution of the hydroxypropyl group, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)phthalimide: Similar in structure but lacks the indole core.
5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the hydroxypropyl group.
N-(3-hydroxypropyl)-1H-indole-2-carboxamide: Lacks the methoxy groups.
Uniqueness
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and hydroxypropyl groups, along with the indole core, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O4/c1-17-11-9-14(21-3)13(20-2)8-10(11)7-12(17)15(19)16-5-4-6-18/h7-9,18H,4-6H2,1-3H3,(H,16,19) |
InChI Key |
ITMKLNNDRJAUKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCCO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B10994593.png)
![6-methoxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10994602.png)
![ethyl 2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10994610.png)
![4,5-dimethyl-N-[3-(methylcarbamoyl)phenyl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10994620.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10994628.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide](/img/structure/B10994640.png)
![N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B10994642.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10994645.png)

![N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10994661.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10994666.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10994681.png)
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B10994689.png)
